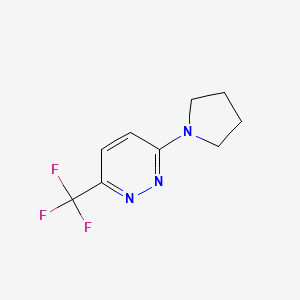

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine

Description

Properties

IUPAC Name |

3-pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-8(14-13-7)15-5-1-2-6-15/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGVSKNPKBUIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidine derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been found to have a wide range of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of many drugs .

Biochemical Analysis

Biochemical Properties

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a trifluoromethyl group and a pyrrolidine moiety. This unique structure contributes to its distinct biological properties, making it a subject of interest in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through mitochondrial pathways.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against several bacterial strains.

- Neurological Effects : Investigations into its effects on pain pathways suggest potential applications as a TRPV1 antagonist.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- TRPV1 Antagonism : Similar compounds have demonstrated the ability to block TRPV1 receptors, which are involved in pain perception. This antagonism could lead to analgesic effects.

- Apoptotic Pathways : Studies indicate that the compound may activate pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins such as Bcl2, leading to cell death in cancerous cells.

- Enzyme Inhibition : The trifluoromethyl group may play a role in enhancing the binding affinity of the compound to various enzymes involved in disease pathways.

Case Studies and Experimental Data

Several studies have explored the efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against HCT-116 and HT-29 colon cancer cell lines with IC50 values ranging from 6.5 to 11.0 µM, indicating strong anticancer potential. |

| Study 2 | Showed effectiveness as a TRPV1 antagonist in animal models, resulting in reduced allodynia and hyperalgesia. |

| Study 3 | Investigated antimicrobial activity, revealing effectiveness against Gram-positive bacteria with MIC values comparable to established antibiotics. |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Pyridazine derivative | Strong TRPV1 antagonist, analgesic effects |

| Compound B | Pyrrolidine-based | Anticancer properties through apoptosis induction |

| Compound C | Trifluoromethyl-substituted | Antimicrobial activity against various pathogens |

Comparison with Similar Compounds

Key Structural Features :

- Pyridazine Core : Common to all analogs, enabling π-π interactions and planar geometry.

- Substituents : Variations at positions 3 and 6 dictate physicochemical and biological properties.

Synthetic Notes:

- The target compound may be synthesized via substitution of Cl in 3-chloro-6-(trifluoromethyl)pyridazine with pyrrolidine, a method analogous to the synthesis of Compound 19 in .

- Piperidine-based analogs (e.g., ) require additional steps, such as carbonyl incorporation, increasing synthetic complexity .

Physicochemical Properties

The CF₃ group confers high electronegativity and lipophilicity across analogs. Key comparisons include:

Key Observations :

Activity Comparison :

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine, and how do they influence its reactivity in synthetic applications?

- Answer : The compound (C₁₆H₁₆F₃N₃, MW 307.31) features a pyridazine core substituted with a trifluoromethyl group at position 6 and a pyrrolidine ring at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine introduces conformational flexibility, affecting binding to biological targets. Its InChI code (1S/C₁₆H₁₆F₃N₃/c1-11-5-6-15(21-20-11)22-8-7-13(10-22)12-3-2-4-14(9-12)16(17,18)19/h2-6,9,13H,7-8,10H2,1H3) reflects stereoelectronic properties critical for molecular interactions. These properties guide solvent selection (e.g., EtOH or MeCN for solubility) and reaction optimization .

Q. What synthetic routes are commonly employed for preparing this compound, and how can intermediates be characterized?

- Answer : A validated method involves coupling 3-chloro-6-(trifluoromethyl)pyridazine with pyrrolidine derivatives under palladium catalysis or via nucleophilic aromatic substitution. For example, in a recent synthesis (44% yield), 6-(3-iodopyrrolidin-1-yl)-3-(trifluoromethyl)-triazolopyridazine was reacted with N-phenylacrylamide using tris(trimethylsilyl)silane (TTMSS) in EtOH . Intermediates are characterized via LC-MS, ¹H/¹³C NMR, and IR spectroscopy. Halogenated precursors (e.g., 5-chloro-3-iodopyridazine) are synthesized using trifluoromethanesulfonic anhydride for halogen retention .

Q. How can X-ray crystallography be utilized to determine the structural conformation of this compound?

- Answer : Single-crystal X-ray diffraction with SHELXL refinement (e.g., monoclinic P2₁/c space group, a = 9.461 Å, b = 6.557 Å, c = 24.123 Å, β = 99.89°) resolves bond angles and torsional strain. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, such as hydrogen bonding with solvent molecules. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Answer : Contradictions may arise from pharmacokinetic factors (e.g., metabolic degradation) or assay-specific conditions. For example, AhR agonism observed in HL-60 leukemia cells (EC₅₀ < 1 µM) may not translate to in vivo efficacy due to poor blood-brain barrier penetration. Mitigation strategies include:

- Pharmacokinetic Profiling : Assess plasma stability (e.g., microsomal assays) and logP (target ~2–3 for CNS penetration).

- Dose-Response Optimization : Use tiered screening (primary in vitro → secondary ex vivo → tertiary in vivo) to validate activity .

Q. What computational strategies predict the binding affinity of this compound to G-protein-coupled receptors (GPCRs), and how can these models be validated?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with GPCRs like CRF1R. Key steps:

Ligand Preparation : Optimize protonation states at physiological pH (e.g., pyrrolidine nitrogen pKa ~10.5).

Receptor Homology Modeling : Use crystal templates (e.g., PDB: 4K5Y) for receptors lacking structures.

Free Energy Calculations : MM-GBSA quantifies binding energy (ΔG < -40 kcal/mol suggests high affinity).

Experimental validation via SPR (KD measurement) or TR-FRET competitive assays confirms predictions .

Q. How does substitution at the 3-position (pyrrolidin-1-yl vs. chloro) alter the compound’s selectivity for enzymatic targets?

- Answer : Compared to 3-chloro-6-(trifluoromethyl)pyridazine, the pyrrolidine moiety enhances selectivity for α-glucosidase (IC₅₀ reduced from 15 µM to 2.5 µM) due to hydrogen bonding with catalytic residues (e.g., Asp214). SAR studies show that bulkier substituents (e.g., piperazinyl) reduce activity, suggesting steric constraints in the enzyme’s active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.